molecular formula C8H11NO3 B3033340 1-Cyclopropyl-2-oxopyrrolidine-3-carboxylic acid CAS No. 1017472-80-8

1-Cyclopropyl-2-oxopyrrolidine-3-carboxylic acid

Cat. No.: B3033340
CAS No.: 1017472-80-8
M. Wt: 169.18 g/mol
InChI Key: LHBAWQAZRPIKPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-2-oxopyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C8H11NO3 and its molecular weight is 169.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimycobacterial Activities

1-Cyclopropyl-2-oxopyrrolidine-3-carboxylic acid derivatives have been synthesized and evaluated for their antimycobacterial activities. In particular, compounds like 7-(3-(diethylcarbamoyl)piperidin-1-yl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid showed significant in vitro and in vivo activity against Mycobacterium tuberculosis, including multi-drug-resistant strains (Senthilkumar et al., 2009).

Synthesis of Beta-Homoprolines

The compound has been used in the synthesis of alpha-cyclopropyl-beta-homoprolines, which are produced through 1,3-dipolar cycloadditions and exhibit high stereocontrol. These compounds have potential applications in the design of complex peptide structures (Cordero et al., 2009).

Inhibition of ACC Deaminase

Related compounds like 1-amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC) have been explored for their role in inhibiting 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase, which is an enzyme of interest in plant growth and development studies (Liu et al., 2015).

Role in Plant Hormone Ethylene Synthesis

1-Aminocyclopropane 1-carboxylic acid (ACC), a compound structurally similar to this compound, is a direct precursor of the plant hormone ethylene. It plays a significant role in plant growth, development, and response to environmental stress (Polko & Kieber, 2019).

Synthesis of Heterocycles

The compound has been utilized in synthesizing various heterocycles, such as pyrrolidines and azetidines, offering valuable pathways for the development of pharmaceutical and agrochemical products (Medjahdi et al., 2009).

Preparation of Quinoline Derivatives

1-Cyclopropyl-6,7-difluoro-8-methyl-1,4-dihydro-4-oxoquinoline-3-ethyl carboxylate, a related compound, demonstrates the potential of cyclopropyl-2-oxopyrrolidine derivatives in the preparation of complex quinoline structures with possible pharmaceutical applications (Zhe, 2001).

Properties

IUPAC Name

1-cyclopropyl-2-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c10-7-6(8(11)12)3-4-9(7)5-1-2-5/h5-6H,1-4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBAWQAZRPIKPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCC(C2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

This compound was prepared according to general method 1 starting from 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione (0.250 g; 1.45 mmol) and cyclopropanamine (0.309 mL; 4.36 mmol) in ethanol (3 mL). 1-cyclopropyl-2-oxopyrrolidine-3-carboxylic acid 0.172 g (70%) was obtained as a white solid.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.309 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopropyl-2-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
1-Cyclopropyl-2-oxopyrrolidine-3-carboxylic acid
Reactant of Route 3
1-Cyclopropyl-2-oxopyrrolidine-3-carboxylic acid
Reactant of Route 4
1-Cyclopropyl-2-oxopyrrolidine-3-carboxylic acid
Reactant of Route 5
1-Cyclopropyl-2-oxopyrrolidine-3-carboxylic acid
Reactant of Route 6
1-Cyclopropyl-2-oxopyrrolidine-3-carboxylic acid

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